molecular formula C7H10O B6248801 rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane CAS No. 844874-18-6

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane

Cat. No. B6248801
CAS RN: 844874-18-6
M. Wt: 110.2
InChI Key:
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Description

Rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane, also known as racemic oxatricyclo[3.2.1.0,2,4]octane or simply rac-OTCO, is a cyclic organic compound composed of eight carbon atoms and two oxygen atoms. Rac-OTCO is a chiral compound, meaning it has two different forms: R-OTCO and S-OTCO. Rac-OTCO is a key intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-OTCO is not yet fully understood. However, it is believed that rac-OTCO acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows rac-OTCO to form covalent bonds with other molecules, such as the aryl halides used in the Ullmann and Suzuki reactions. This covalent bonding is essential for the formation of the carbon-carbon bonds necessary for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-OTCO are not yet fully understood. However, it is believed that rac-OTCO can interact with various cellular components, such as enzymes and receptors. This interaction can lead to changes in the activity of these components, which can affect the biochemical and physiological processes of the cell.

Advantages and Limitations for Lab Experiments

Rac-OTCO has several advantages for use in laboratory experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of applications. However, rac-OTCO also has some limitations. It is a chiral compound, meaning it has two different forms, R-OTCO and S-OTCO. This can make it difficult to obtain a pure sample of rac-OTCO for experiments. In addition, rac-OTCO can be toxic in large doses, so it is important to use caution when handling it in the laboratory.

Future Directions

There are several potential future directions for research on rac-OTCO. These include further investigation into its mechanism of action, the development of new and improved synthetic methods, and the exploration of its potential applications in the pharmaceutical, pesticide, and industrial chemical industries. In addition, further research is needed to determine the biochemical and physiological effects of rac-OTCO, as well as its potential toxicity in large doses. Finally, further research is needed to determine the most efficient and cost-effective methods of synthesizing rac-OTCO.

Synthesis Methods

Rac-OTCO can be synthesized by a variety of methods, including the Diels-Alder reaction, the Ullmann reaction, and the Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of a dienophile with a diene to form a four-membered ring. The Ullmann reaction involves the reaction of an aryl halide with a copper catalyst to form a carbon-carbon bond. The Suzuki coupling reaction involves the reaction of an aryl halide with a palladium catalyst to form a carbon-carbon bond. All three of these methods are efficient and cost-effective for the synthesis of rac-OTCO.

Scientific Research Applications

Rac-OTCO has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including the anti-inflammatory drug naproxen, the anti-cancer drug docetaxel, and the anti-malarial drug artemisinin. Rac-OTCO has also been used in the synthesis of various pesticides, including the insecticide imidacloprid and the herbicide glyphosate. In addition, rac-OTCO has been used in the synthesis of various industrial chemicals, including the flame retardant decabromodiphenyl ether and the plasticizer di(2-ethylhexyl)phthalate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane can be achieved through a Diels-Alder reaction followed by a ring-opening reaction.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethylene glycol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Magnesium sulfate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in diethyl ether with catalytic amounts of hydrochloric acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with ethylene glycol in the presence of sodium hydroxide to form the desired product.", "Step 3: The product is purified by washing with sodium bicarbonate and water, followed by drying over magnesium sulfate.", "Step 4: The purified product is obtained by evaporating the solvent and recrystallizing from methanol." ] }

CAS RN

844874-18-6

Product Name

rac-(1R,2S,4R,5S)-3-oxatricyclo[3.2.1.0,2,4]octane

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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